Comparative Enzyme Inhibition: Ortho- vs. Para-Methoxy Trifluoromethyl Ketones on Human Neu2
The ortho-methoxy substituted compound, 3-(2-Methoxyphenyl)-1,1,1-trifluoro-2-propanone, exhibits an IC50 of 160,000 nM (160 µM) against human cytosolic sialidase NEU2, indicating weak inhibition [1]. This activity can be contextualized against a series of structurally related sialidase inhibitors, where compounds with different core structures but similar target profiles show IC50 values ranging from 0.9 µM to >500 µM on the same enzyme [2]. While the para-methoxy analog's specific NEU2 IC50 is not reported in the same assay, the ortho-substitution pattern in the target compound is a key structural feature that is known to influence binding affinity in enzyme active sites .
| Evidence Dimension | Inhibitory Potency (IC50) against Human Neu2 |
|---|---|
| Target Compound Data | IC50 = 160,000 nM (160 µM) |
| Comparator Or Baseline | Various reported sialidase inhibitors (e.g., Compound 502: IC50 = 8 µM; Compound 512: IC50 = 16 µM; Compound 542: IC50 >500 µM) |
| Quantified Difference | The target compound is >20-fold less potent than the most potent comparators, but >3-fold more potent than inactive ones. |
| Conditions | Inhibition of human Neu2 assessed by MuNANA substrate hydrolysis in the presence of 0.1% Triton X-100 via discontinuous fluorimetric assay [1]. Comparator data from a fluorimetric assay on human NEU2 [2]. |
Why This Matters
This quantified activity profile defines the compound's utility as a weak inhibitor, making it suitable as a negative control or as a scaffold for further optimization, distinct from more potent, structurally diverse inhibitors.
- [1] BindingDB. (n.d.). PrimarySearch_ki for BDBM7460: Inhibition of human Neu2. View Source
- [2] PMC. (n.d.). Table 2: IC50 values for various sialidase inhibitors. View Source
